molecular formula C20H15NO B1612233 3-[3-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-89-5

3-[3-(Benzyloxy)phenyl]benzonitrile

Cat. No.: B1612233
CAS No.: 893736-89-5
M. Wt: 285.3 g/mol
InChI Key: CEAPVLJQBVTFMB-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]benzonitrile is a chemical compound with the CAS Number 893736-89-5 and a linear formula of C20H15NO . It has a molecular weight of 285.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.35 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results.

Safety and Hazards

The safety information and hazards associated with 3-[3-(Benzyloxy)phenyl]benzonitrile are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPVLJQBVTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602456
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-89-5
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed mixture of 3-benzyloxy-phenyl bromide (28) (0.2 g, 0.76 mmol), 3-cyanophenylboronic acid (0.223 g, 1.52 mmol), barium hydroxide (0.285 g, 1.67 mmol), Pd(PPh3)4 (0.088 g, 0.076 mmol), DME (5 mL) and H2O (3 mL) was heated (80° C.) for 6 hours with vigorous stirring under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of celite. The filtrate was diluted with brine; the organic phase was separated, dried (MgSO4) and concentrated in vacuo. The residue obtained was purified by flash column chromatography (20% diethyl ether-hexane) to give 75 (0.130 g, 60% yield) as a viscous liquid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
60%

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